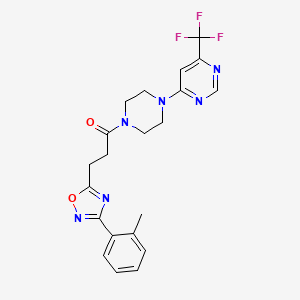

3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

説明

The compound 3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a heterocyclic molecule featuring three key structural motifs:

1,2,4-Oxadiazole ring: Substituted with an o-tolyl (2-methylphenyl) group at position 2.

Propan-1-one linker: Connects the oxadiazole to a piperazine moiety.

Piperazine ring: Functionalized at position 4 with a 6-(trifluoromethyl)pyrimidin-4-yl group.

The trifluoromethyl group enhances electronegativity and metabolic stability, while the o-tolyl substituent may influence steric interactions with biological targets .

特性

IUPAC Name |

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-14-4-2-3-5-15(14)20-27-18(32-28-20)6-7-19(31)30-10-8-29(9-11-30)17-12-16(21(22,23)24)25-13-26-17/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJRXXIVHKZTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the pyrimidine ring: This step may involve the reaction of a halogenated pyrimidine with a nucleophilic piperazine derivative.

Coupling of the two moieties: The final step could involve the coupling of the oxadiazole and pyrimidine-piperazine intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization of a hydrazide derivative with a carboxylic acid or its equivalent. For example, analogous compounds like 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-[(3S)-3-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one (PubChem CID: 95768717) utilize POCl₃ as a catalyst in refluxing ethanol to promote cyclization . This method aligns with the general approach for oxadiazole synthesis, where a carbohydrazide reacts with a carboxylic acid to form the five-membered ring.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Cyclization | POCl₃ | Ethanol | Reflux |

Coupling of Piperazine-Pyrimidine Fragment

The piperazine moiety bearing the trifluoromethyl-pyrimidine is likely attached via amide bond formation or nucleophilic substitution . For instance, in (R)-5-((1-(3-Oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)amino)-4-(trifluoromethyl)pyridazin-3(2H)-one (PubChem CID: 146218681), the piperazine is connected to a carbonyl group, suggesting a coupling reaction (e.g., using DCC/HOBt or HATU ) .

Piperazine-Pyrimidine Coupling :

-

Activation of the carbonyl group (e.g., conversion to an acid chloride).

-

Nucleophilic attack by the piperazine’s secondary amine.

Spectroscopic and Analytical Data

While specific data for the target compound is unavailable, analogous compounds provide insights:

-

1,2,4-Oxadiazoles exhibit characteristic IR absorption bands for C=N and C-O bonds.

-

¹H NMR and ¹³C NMR spectra are used to confirm regiochemistry and functional group integrity .

-

EI-MS or HRMS is employed to verify molecular weight and fragmentation patterns .

Biological and Functional Insights

Though not directly evaluated, related 1,3,4-oxadiazole-pyrimidine derivatives show antimicrobial activity , as demonstrated in studies where compounds like 2-(4-phenylpyrimidin-2-yl)-5-p-substituted-1,3,4-oxadiazole exhibited significant inhibition against bacterial and fungal strains . This highlights the potential of such scaffolds in drug discovery.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. Studies have shown that compounds similar to the one exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .

Analgesic Properties

Preliminary evaluations suggest that compounds containing the oxadiazole structure may have analgesic effects. For instance, studies on related compounds have demonstrated their ability to alleviate pain through peripheral mechanisms . This suggests that the compound could be explored for pain management therapies.

Anticancer Potential

The oxadiazole framework has been linked to anticancer activity in several studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines . The specific interactions of the trifluoromethyl pyrimidine component with cancerous cells remain a subject of ongoing research.

Synthesis and Derivatives

The synthesis of 3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can be achieved through various methods involving arylamidoximes and succinic anhydride. The resulting derivatives often retain or enhance the biological activities observed in the parent compound .

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of oxadiazole derivatives, researchers found that specific modifications to the oxadiazole ring significantly enhanced pain relief effects in animal models. The compound's structure allowed for effective interaction with pain receptors, indicating a pathway for future drug development .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on similar oxadiazole compounds demonstrated their effectiveness against resistant bacterial strains. The incorporation of the trifluoromethyl group was crucial for enhancing the antimicrobial properties, suggesting that modifications to this compound could yield even more potent antibiotics .

作用機序

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group and the heterocyclic rings are often involved in binding interactions with biological macromolecules.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : 1-[4-(Methylsulfonyl)-1-piperazinyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-propanone (ChemSpider ID: 1574517-15-9)

- Key Features :

- Piperazine substituted with a methylsulfonyl group.

- Oxadiazole ring linked to a 4-pyridinyl group.

- Comparison :

- Unlike the target compound, Compound A uses a sulfonyl group on piperazine and a pyridine on oxadiazole. These differences reduce lipophilicity compared to the trifluoromethyl and o-tolyl groups in the target compound.

- The methylsulfonyl group may enhance solubility but reduce membrane permeability relative to the trifluoromethyl substituent.

Compound B : Pyrazolo[3,4-d]pyrimidin-4-yl derivatives (e.g., compounds 2 and 3 in )

- Key Features: Pyrazolopyrimidine core with amino/hydrazine substituents.

- Hydrazine groups in Compound B may confer different hydrogen-bonding capabilities compared to the target’s oxadiazole and trifluoromethylpyrimidine.

Compound C : Coumarin-pyrimidinone hybrids (e.g., 4i and 4j in )

- Key Features: Coumarin and pyrimidinone fused systems.

- Comparison: Coumarin’s planar structure and fluorescence properties contrast with the non-aromatic propan-1-one linker in the target. The target’s piperazine moiety may improve solubility over coumarin derivatives, which are often highly lipophilic.

Physicochemical and Pharmacokinetic Properties

生物活性

The compound 3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 433.48 g/mol. The structure includes an oxadiazole ring, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study found that certain oxadiazole derivatives had Minimum Inhibitory Concentrations (MICs) as low as 4.9 µM against Gram-positive bacteria while demonstrating no cytotoxicity at higher concentrations (IC50 > 100 µM) .

Anti-inflammatory Effects

Compounds containing oxadiazole and piperazine structures have been reported to possess anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's structural components suggest potential activity against cancer cell lines. Preliminary investigations into related compounds have shown cytotoxic effects on HepG2 liver cancer cells, indicating that structural modifications can enhance antitumor activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cancer cells .

- Disruption of Cellular Signaling : The presence of the trifluoromethyl group in the pyrimidine ring may enhance lipophilicity, allowing better membrane penetration and subsequent disruption of intracellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of similar oxadiazole derivatives:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with some compounds displaying potent activity comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the oxadiazole ring significantly affect biological activity, indicating pathways for optimizing efficacy .

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical steps influencing yield?

The synthesis typically involves multi-step processes, starting with the preparation of the 1,2,4-oxadiazole core followed by coupling with the trifluoromethylpyrimidine-piperazine moiety. Key steps include:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .

- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrimidine group to the piperazine ring .

- Propanone linkage : Acylation or alkylation reactions to connect the oxadiazole and piperazine segments .

Critical factors affecting yield include reaction temperature (e.g., avoiding decomposition of the trifluoromethyl group), stoichiometry of coupling reagents, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can researchers resolve spectral ambiguities?

- NMR : Use - and -NMR to confirm the trifluoromethyl group and aromatic protons. -NMR helps identify carbonyl and oxadiazole carbons .

- Mass spectrometry (HRMS) : Essential for verifying molecular weight and fragmentation patterns, especially for the oxadiazole and pyrimidine moieties .

- IR spectroscopy : Confirm the presence of C=O (propanone) and C=N (oxadiazole) stretches .

Ambiguities in aromatic proton splitting (e.g., overlapping signals in the o-Tolyl group) can be resolved using 2D NMR (COSY, HSQC) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases due to the pyrimidine and piperazine moieties’ known roles in targeting ATP-binding pockets .

- Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and stability : Evaluate in PBS and simulated gastric fluid to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers or dimerization?

- Regioselectivity control : Use directing groups (e.g., nitro or methoxy) during oxadiazole formation to favor the desired 1,2,4-oxadiazole isomer .

- Temperature modulation : Lower temperatures during coupling steps reduce side reactions (e.g., <0°C for acylation) .

- Catalyst screening : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for efficient piperazine-pyrimidine coupling .

Q. What advanced analytical methods can elucidate the compound’s solid-state stability and polymorphism?

- Powder XRD : Compare diffraction patterns with simulated data from single-crystal structures to detect polymorphs .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 500°C, noting decomposition points for formulation studies .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity, critical for storage conditions .

Q. How can researchers investigate the mechanism of action using structural analogs?

- SAR studies : Synthesize analogs with modifications to the o-Tolyl group (e.g., para- vs. meta-substitution) or trifluoromethylpyrimidine to identify key pharmacophores .

- Competitive binding assays : Use fluorescent probes (e.g., ATP-BODIPY) to test displacement in kinase targets .

- Molecular dynamics simulations : Model interactions with binding pockets (e.g., EGFR or PI3K) using software like AutoDock Vina .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Q. How can impurities from synthesis be identified and quantified to meet regulatory standards?

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate and quantify impurities .

- NMR spiking : Add known impurity standards (e.g., unreacted pyrimidine intermediates) to confirm peaks .

- ICH guidelines : Follow Q3A(R2) for reporting thresholds (>0.1% for unknown impurities) .

Notes

- Contradictions in Evidence : While some studies emphasize palladium-catalyzed coupling (), others suggest nucleophilic substitution under basic conditions (). Researchers should screen both methods based on substrate reactivity.

- Safety Considerations : Handle trifluoromethyl intermediates in fume hoods due to potential toxicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。